molecular formula C12H15N3O3 B2452906 (3E)-3-amino-3-{[(4-ethylbenzoyl)oxy]imino}propanamide CAS No. 1993618-59-9

(3E)-3-amino-3-{[(4-ethylbenzoyl)oxy]imino}propanamide

Cat. No. B2452906
M. Wt: 249.27
InChI Key: WTJDWSVZKLRJRJ-UHFFFAOYSA-N
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Description

The compound “(3E)-3-amino-3-{[(4-ethylbenzoyl)oxy]imino}propanamide” is an amide with an imine group. The “4-ethylbenzoyl” part suggests a benzene ring substituted with an ethyl group and a carbonyl group .


Molecular Structure Analysis

The compound likely has a complex structure due to the presence of the benzene ring and multiple functional groups. The exact structure would depend on the specific spatial arrangement of these groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of a benzene ring might make the compound relatively stable and nonpolar. The amide and imine groups could participate in hydrogen bonding, affecting the compound’s solubility .

Scientific Research Applications

1. Antibacterial Activity

The compound 3-[(4-methylphenyl)amino]propanamide and its derivatives have shown significant antibacterial activity. A study by Tumosienė et al. (2012) synthesized a series of related compounds, which exhibited good antibacterial activity against Rhizobium radiobacter (Tumosienė et al., 2012).

2. Antifungal Activity

Research by Chaudhary et al. (2019) on 3,3-diphenyl propanamide derivatives found that some of these compounds showed significant antifungal activity against strains like Candida albicans and Aspergillus niger. This indicates the potential of (3E)-3-amino-3-{[(4-ethylbenzoyl)oxy]imino}propanamide in antifungal applications (Chaudhary et al., 2019).

Anticonvulsant and Muscle Relaxant Properties

3. Anticonvulsant Studies

Idris et al. (2011) conducted a study on N-Benzyl-3-[(chlorophenyl)amino]propanamides, which are structurally related to (3E)-3-amino-3-{[(4-ethylbenzoyl)oxy]imino}propanamide. They found these compounds to be effective in models of generalized seizures, suggesting potential anticonvulsant properties (Idris et al., 2011).

4. Muscle Relaxant and Anticonvulsant Activities

Another study by Tatee et al. (1986) on isoxazole derivatives, including compounds similar to (3E)-3-amino-3-{[(4-ethylbenzoyl)oxy]imino}propanamide, showed selective muscle relaxant and anticonvulsant activities. This indicates potential application in treatments requiring muscle relaxation (Tatee et al., 1986).

Other Potential Applications

5. Urease Inhibition

A study by Abbasi et al. (2020) involved the synthesis of bi-heterocyclic propanamides, which showed promising activity against the enzyme urease. This suggests a potential application of (3E)-3-amino-3-{[(4-ethylbenzoyl)oxy]imino}propanamide in inhibiting urease (Abbasi et al., 2020).

6. Immunomodulating Activity

Doria et al. (1991) synthesized condensed N-aryl-2-cyano-3-oxo-3-pyrazolyl-propanamides and evaluated their immunomodulating activity. The results showed enhanced macrophage cytotoxicity and stimulated host-mediated antibacterial defenses in mice, indicating potential immunomodulating applications (Doria et al., 1991).

Safety And Hazards

The safety and hazards of a compound depend on its specific properties. For example, many benzene derivatives are harmful if inhaled, and some are carcinogenic. Amides and imines could also be irritants .

Future Directions

The future directions for research on this compound would depend on its potential applications. For example, if it has medicinal properties, future research could focus on optimizing its synthesis, improving its efficacy, or reducing its side effects .

properties

IUPAC Name

[(E)-(1,3-diamino-3-oxopropylidene)amino] 4-ethylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O3/c1-2-8-3-5-9(6-4-8)12(17)18-15-10(13)7-11(14)16/h3-6H,2,7H2,1H3,(H2,13,15)(H2,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTJDWSVZKLRJRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)ON=C(CC(=O)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)C(=O)O/N=C(\CC(=O)N)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3E)-3-amino-3-{[(4-ethylbenzoyl)oxy]imino}propanamide

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